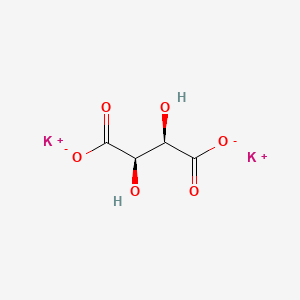
Potassium tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tartrate, also known as dithis compound or argol, is a potassium salt of tartaric acid . It has the formula K2C4H4O6 and is often confused with potassium bitartrate, also known as cream of tartar . As a food additive, it shares the E number E336 with potassium bitartrate .
Synthesis Analysis
This compound is produced by the reaction of tartaric acid with potassium sodium tartrate (rochelle salt), and potassium sulfate, followed by filtration, purification, precipitation, and drying . Another method involves the reaction of potassium bitartrate (cream of tartar) with sodium carbonate to produce sodium this compound (Rochelle salt) .Molecular Structure Analysis
This compound crystallizes in a monoclinic crystal system . The molecular structure was established by NMR spectroscopy . It has the chemical formula C4H4K2O6 and maintains the same functional groups as tartaric acid: 2 hydroxyl groups (-OH) and two carboxyl groups (-COO) .Chemical Reactions Analysis
This compound is involved in the production of Rochelle salt, where it reacts with sodium carbonate . It also participates in the catalytic oxidation of tartrate ion to carbon dioxide gas and the methanoate ion .Physical and Chemical Properties Analysis
This compound is a colorless, slightly opaque crystalline powder . Its density is 1.984 g/cm3 . It is soluble in water but insoluble in alcohol .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "Potassium tartrate can be synthesized by reacting tartaric acid with potassium hydroxide. The reaction results in the formation of potassium tartrate and water.", "Starting Materials": [ "Tartaric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve tartaric acid in water to form a solution.", "Step 2: Slowly add potassium hydroxide to the solution while stirring continuously.", "Step 3: Continue stirring until all the potassium hydroxide has dissolved.", "Step 4: Allow the solution to cool and then filter the precipitated potassium tartrate.", "Step 5: Wash the potassium tartrate with cold water to remove any impurities.", "Step 6: Dry the potassium tartrate in an oven at 100°C until it is completely dry." ] } | |
Número CAS |
40968-90-9 |
Fórmula molecular |
C4H6KO6 |
Peso molecular |
189.18 g/mol |
Nombre IUPAC |
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
Clave InChI |
BPHVHMBNGQRCNN-ZVGUSBNCSA-N |
SMILES isomérico |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)O.[K] |
Descripción física |
White crystalline or granulated powder |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8099584.png)
![methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate](/img/structure/B8099595.png)
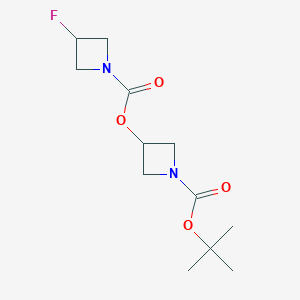

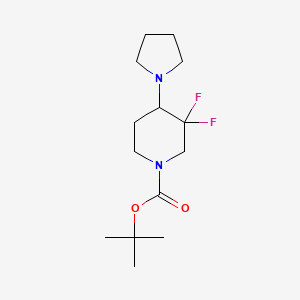

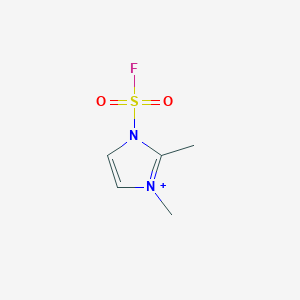
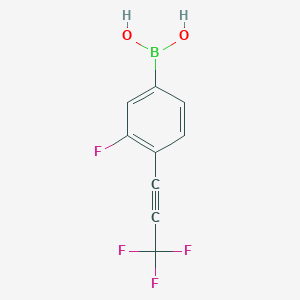



![sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)
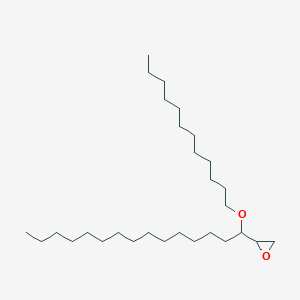
![2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B8099679.png)
